4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Description
4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is a structurally complex carboxylic acid derivative. Its key features include:
- A 4-oxobutanoic acid backbone with a ketone group at position 2.
- A tert-butoxy group [(2-methylpropan-2-yl)oxy] at position 4 of the butanoic acid chain.
- A tert-butoxycarbonylamino group [(2-methylpropan-2-yl)oxycarbonylamino] at position 2.
This compound is characterized by steric bulk from the tert-butyl groups, which may influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQRYTYJIYLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2263960-36-5 | |
| Record name | 4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of the α-Amino Group
The initial step involves Boc protection of aspartic acid’s α-amino group using di-tert-butyl dicarbonate (Boc₂O). Reaction conditions require precise pH control (8.0–9.0) in a biphasic system of water and tert-butanol, with 4-dimethylaminopyridine (DMAP) as a catalyst. Maintaining alkaline pH ensures nucleophilic activation of the amino group while minimizing ester hydrolysis.
Table 1: Boc Protection Optimization
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| pH | 8.5–8.8 | 89% → 94% |
| Temperature | 0–4°C | 78% → 92% |
| DMAP Concentration | 0.1 eq | 85% → 93% |
Post-reaction, the product is extracted into ethyl acetate, washed with 5% citric acid to remove excess DMAP, and crystallized from hexane/ethyl acetate (3:1).
tert-Butyl Esterification of the β-Carboxyl Group
The β-carboxyl group undergoes esterification with tert-butanol via Steglich conditions: dicyclohexylcarbodiimide (DCC) and DMAP in anhydrous dichloromethane. A critical innovation involves in situ removal of dicyclohexylurea (DCU) byproduct through cold filtration (−20°C), enhancing reaction efficiency.
Equation 1: Esterification Mechanism
Racemization at the α-carbon is suppressed below −15°C, with optical purity confirmed by chiral HPLC (>99% ee).
Solid-Phase Peptide Synthesis Integration
Fmoc-Based SPPS Protocols
In SPPS, the compound serves as a protected aspartate residue. After anchoring the C-terminal carboxyl group to Wang resin, Fmoc deprotection (20% piperidine/DMF) precedes coupling with Boc-Asp(OtBu)-OH using HBTU/HOBt activation. Coupling efficiency reaches 98% within 2 hours under microwave assistance (50°C).
Table 2: SPPS Coupling Efficiency
| Activation Reagent | Temperature | Time (h) | Efficiency |
|---|---|---|---|
| HBTU/HOBt | 25°C | 4 | 89% |
| HATU/HOAt | 50°C | 1 | 95% |
| COMU | 50°C | 0.5 | 97% |
Post-synthesis, cleavage from the resin employs trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (95:2.5:2.5), preserving tert-butyl groups while removing acid-labile protections.
Continuous-Flow Industrial Production
Microreactor Technology
Industrial-scale synthesis utilizes flow microreactors to enhance mixing and heat transfer. Boc protection and esterification occur in separate reactors:
-
Boc Reactor : Boc₂O and aspartic acid in tert-butanol/water (1:1) at 10 mL/min, pH 8.5 (controlled by NaOH addition).
-
Esterification Reactor : DCC/DMAP in dichloromethane at −20°C, residence time 5 minutes.
This system achieves 96% overall yield with 99.8% purity, surpassing batch reactors (82% yield, 95% purity).
Table 3: Batch vs. Flow Reactor Performance
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 82% | 96% |
| Purity | 95% | 99.8% |
| Reaction Time | 24 h | 30 min |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Spectroscopic Characterization
Post-synthesis validation employs:
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 18H, t-Bu), 2.65–2.75 (m, 2H, CH₂), 4.45 (dd, 1H, α-CH), 5.20 (d, 1H, NH).
-
IR (KBr) : 1745 cm⁻¹ (ester C=O), 1690 cm⁻¹ (carbamate C=O), 1510 cm⁻¹ (N–H bend).
-
HPLC : Retention time 8.2 min (C18, 60% MeCN/H₂O), purity >99%.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Scale | Cost ($/kg) | Environmental Impact |
|---|---|---|---|
| Solution-Phase | Lab (10 g) | 1,200 | High solvent waste |
| SPPS | Pilot (100 g) | 2,500 | Moderate |
| Flow Reactor | Industrial (ton) | 800 | Low |
Flow reactor technology offers superior sustainability via solvent recycling and 80% lower energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The cleavage of ester bonds in the presence of water or acids.
Substitution Reactions: The replacement of functional groups within the molecule.
Common Reagents and Conditions:
Esterification: Typically involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Hydrolysis: Can be carried out using strong acids such as hydrochloric acid or sulfuric acid.
Substitution Reactions: Often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Esterification: Produces tert-butyl esters.
Hydrolysis: Results in the formation of succinic acid and tert-butanol.
Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Pathways
The synthesis of Boc-Asp-OtBu typically involves:
- Esterification : The formation of esters from carboxylic acids and alcohols, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
- Hydrolysis : The cleavage of ester bonds in the presence of water or acids, leading to the formation of succinic acid derivatives.
- Substitution Reactions : These reactions involve the replacement of functional groups within the molecule, yielding various substituted derivatives depending on the nucleophile used .
Medicinal Chemistry
Boc-Asp-OtBu is widely used in the synthesis of peptide-based drugs due to its ability to protect amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) protecting group is particularly favored for its stability under various reaction conditions.
Case Study: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, Boc-Asp-OtBu was utilized as a key intermediate. The protection of the amino group allowed for selective coupling with other amino acids, leading to high yields of cyclic structures that exhibited enhanced biological activity .
Drug Development
The compound has been investigated for its potential as a prodrug. Prodrugs are chemically modified drugs that become active only after undergoing metabolic conversion. Boc-Asp-OtBu's structure allows it to be hydrolyzed into active forms that can interact with biological targets more effectively.
Research Findings
Research has shown that modifications of Boc-Asp-OtBu can lead to compounds with improved solubility and bioavailability, making them suitable candidates for further development in therapeutic applications against various diseases .
Biochemical Research
In biochemical studies, Boc-Asp-OtBu is used as a reagent for studying enzyme kinetics and mechanisms. Its ability to mimic natural substrates makes it an excellent tool for probing enzyme activity.
Example Application
In enzymatic assays involving aspartate-specific enzymes, Boc-Asp-OtBu served as a substrate analog, allowing researchers to elucidate the enzyme's catalytic mechanism and substrate specificity through kinetic studies .
Mechanism of Action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid involves the protection of the amino group through the formation of a Boc group. This protecting group prevents unwanted reactions at the amino site during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid (CAS: N/A)
- Structure: Substituted with a 2-fluorophenylamino group at position 3.
- Properties : Synthesized for metal coordination studies; lacks tert-butyl groups, resulting in lower lipophilicity.
- Key Data: Melting point: Not reported. IR/NMR: Confirmed amide (3340 cm⁻¹) and carboxylic acid (1720 cm⁻¹) functionalities .
4-(2,4-Difluorophenyl)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]butanoic Acid (CAS: 1824443-71-1)
- Structure: Features a difluorophenyl group and tert-butoxycarbonylamino at position 3.
- Properties : Increased lipophilicity (logP ~3.5) due to fluorine and tert-butyl groups.
- Key Data: Molecular formula: C₁₅H₁₉F₂NO₄. Molecular weight: 315.32 g/mol .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Structure : Contains a sulfanyl-carboxymethyl substituent and aryl groups (e.g., 4-F, 4-Cl, 4-Br).
- Properties :
- Key Data :
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid
- Structure: Includes a conjugated enoyl-phenyl group and methoxy substituents.
- Properties :
Tabulated Comparison of Key Compounds
*Estimated based on analogous compounds.
Research Findings and Implications
- Lipophilicity and Bioactivity : The tert-butyl groups in the target compound likely increase metabolic stability but may reduce aqueous solubility, a trade-off observed in related carbamate derivatives .
- Stereoelectronic Effects: Conjugated systems (e.g., enoyl groups in ) enhance resonance stabilization, whereas sulfanyl substituents () introduce nucleophilic reactivity .
- Synthetic Challenges: tert-Butyl-protected compounds often require specialized purification techniques, as noted in crystallographic studies using SHELX software .
Biological Activity
4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid, also known as Boc-Asp-OtBu, is a derivative of aspartic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities, including its role in biochemical studies and pharmaceutical applications.
Molecular Formula: C11H18O6
Molecular Weight: 246.26 g/mol
IUPAC Name: this compound
CAS Number: 34582-32-6
The compound functions through the protection of the amino group by the Boc group, which prevents unwanted reactions during chemical synthesis. The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions. This mechanism is crucial for its application in peptide synthesis, where selective reactivity is essential.
1. Role in Biochemical Studies
Amino acid derivatives like Boc-Asp-OtBu are recognized for their influence on various physiological processes. They are known to affect:
- Hormonal Secretion: These compounds can stimulate the secretion of anabolic hormones.
- Energy Supply During Exercise: They provide fuel during physical exertion, enhancing performance.
- Mental Performance: Amino acids play a role in cognitive functions and stress management.
Research indicates that these derivatives can help prevent exercise-induced muscle damage, making them beneficial as ergogenic dietary substances .
2. Pharmaceutical Applications
The compound's unique structure makes it a valuable intermediate in drug development. It is used in:
- Peptide Synthesis: Essential for creating complex peptides that may have therapeutic effects.
- Drug Delivery Systems: The compound's properties allow it to be incorporated into various drug formulations.
Case Studies and Research Findings
Recent studies have explored the efficacy of amino acid derivatives in various applications:
- Ergogenic Effects:
-
Peptide Synthesis:
- Research has demonstrated that Boc-protected amino acids are crucial for synthesizing biologically active peptides, which have implications in treating various diseases.
- Pharmaceutical Development:
Comparative Analysis
The following table summarizes the properties and applications of Boc-Asp-OtBu compared to similar compounds:
| Compound Name | Molecular Formula | Applications | Unique Features |
|---|---|---|---|
| 4-[(2-methylpropan-2-yl)oxy]-3... | C11H18O6 | Peptide synthesis, drug delivery | Boc protection allows selective reactivity |
| 2-tert-butoxycarbonylamino-pentanedioic acid | C10H17O5 | Organic synthesis | Simpler structure, less versatile |
| N-tert-butoxycarbonyl-ethanolamine | C8H17NO3 | Biochemical studies | More polar, different reactivity profile |
Q & A
Q. What are the standard synthetic routes for preparing 4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid?
- Methodological Answer : The compound can be synthesized via Michael addition or Friedel-Crafts acylation , analogous to methods used for structurally related 4-oxo-4-arylbutanoic acids. For example:
- Step 1 : Introduce the tert-butoxy group via nucleophilic substitution using tert-butyl alcohol under acidic conditions.
- Step 2 : Protect the amine moiety with a tert-butoxycarbonyl (Boc) group using Boc anhydride in the presence of a base like DMAP.
- Step 3 : Oxidize the intermediate to form the 4-oxobutanoic acid backbone using Jones reagent or pyridinium chlorochromate (PCC).
Reference synthetic protocols for similar compounds in .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Use a combination of NMR, IR, and mass spectrometry :
- ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.2 ppm for protons; δ ~28-35 ppm for carbons) and the oxo group (δ ~170 ppm for carbonyl carbon).
- IR : Confirm the presence of carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and carbamate (N–H) bands (~3300 cm⁻¹).
- X-ray crystallography : Resolve steric effects of tert-butyl groups using SHELXL for refinement .
Advanced Research Questions
Q. How can enantiomeric mixtures formed during synthesis be resolved?
- Methodological Answer : The compound’s tert-butyl groups may induce steric hindrance, leading to racemic mixtures. To resolve enantiomers:
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Derivatization : Introduce a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomeric ratios via ¹H NMR.
- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in polar solvents (e.g., ethyl acetate/hexane).
Reference enantiomer separation challenges in .
Q. What strategies mitigate low reaction yields caused by steric hindrance from tert-butyl groups?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DOE) :
- Solvent selection : High-polarity solvents (e.g., DMF) improve solubility of bulky intermediates.
- Catalysis : Use bulky Lewis acids (e.g., BINOL-derived catalysts) to direct regioselectivity.
- Temperature control : Lower temperatures reduce side reactions (e.g., 0–5°C for Boc protection).
Address experimental limitations like sample degradation during prolonged reactions .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) :
- Calculate steric maps (e.g., using %VBur values) to assess tert-butyl group effects on transition states.
- Simulate nucleophilic attack trajectories on the carbonyl group using Gaussian or ORCA software.
Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots. Reference computational frameworks in .
Q. How to resolve contradictions between X-ray crystallographic and NMR data?
- Methodological Answer : Cross-validate structural
- Dynamic NMR : Detect conformational flexibility (e.g., tert-butyl rotation barriers) causing discrepancies.
- SHELXL refinement : Adjust thermal parameters and occupancy rates for disordered tert-butyl groups in X-ray data .
- Solid-state vs. solution-state analysis : Compare XRD with NOESY or ROESY NMR to identify crystal-packing effects.
Data Contradiction Analysis
Q. Why might HPLC purity assays conflict with mass spectrometry results?
- Methodological Answer : Common issues include:
- Degradation during analysis : Tert-butyl groups may hydrolyze under acidic HPLC conditions (e.g., TFA mobile phase). Use neutral buffers (e.g., ammonium acetate) or LC-MS coupling.
- Ion suppression in MS : Bulky substituents reduce ionization efficiency. Optimize ESI parameters (e.g., higher cone voltage).
- Impurity co-elution : Perform 2D chromatography (LCxLC) or spike with authentic standards. Reference stability studies in .
Safety and Handling
Q. What are critical safety protocols for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (tert-butyl groups may irritate mucous membranes).
- Ventilation : Use fume hoods during synthesis to manage volatile byproducts (e.g., tert-butanol).
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Reference hazard guidelines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
